molecular formula C11H9ClO3 B8621563 4-(4-Chlorobenzoyl)oxolan-2-one CAS No. 21034-24-2

4-(4-Chlorobenzoyl)oxolan-2-one

Cat. No.: B8621563
CAS No.: 21034-24-2
M. Wt: 224.64 g/mol
InChI Key: VQDBQMGPRBTKAK-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)oxolan-2-one is a γ-lactone derivative featuring a 4-chlorobenzoyl substituent at the 4-position of the oxolan-2-one (tetrahydrofuran-2-one) ring. The 4-chlorobenzoyl group introduces electron-withdrawing properties, influencing its physicochemical behavior, such as solubility and stability.

Properties

CAS No.

21034-24-2

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

4-(4-chlorobenzoyl)oxolan-2-one

InChI

InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)11(14)8-5-10(13)15-6-8/h1-4,8H,5-6H2

InChI Key

VQDBQMGPRBTKAK-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1=O)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiosemicarbazide Derivatives with 4-Chlorobenzoyl Groups

Several 4-chlorobenzoyl-containing thiosemicarbazides (e.g., compounds 11–14 from ) share the 4-chlorobenzoyl motif but differ in their core structures and substituents.

Compound Name Core Structure Substituents CAS Number Yield (%)
1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)thiosemicarbazide Thiosemicarbazide 2-fluorophenyl 894226-79-0 93
1-(4-Chlorobenzoyl)-4-(2,4-difluorophenyl)thiosemicarbazide Thiosemicarbazide 2,4-difluorophenyl 891552-00-4 85
1-(4-Chlorobenzoyl)-4-(2,4-dichlorophenyl)thiosemicarbazide Thiosemicarbazide 2,4-dichlorophenyl 891643-33-7 90

Key Differences :

  • The oxolan-2-one core in 4-(4-Chlorobenzoyl)oxolan-2-one contrasts with the thiosemicarbazide backbone in compounds 11–14 , leading to distinct electronic and steric profiles.
  • Thiosemicarbazides are more polar due to the –NH–C(=S)–NH– linkage, whereas the lactone ring in oxolan-2-one derivatives enhances hydrolytic stability .
Oxolan-2-One Alkaloids from Pilocarpus microphyllus

Natural oxolan-2-one alkaloids, such as pilocarpine (PIL) and epiisopiloturine (EPI) , share the oxolan-2-one core but differ in substituents. PIL features a 3-ethyl-4-(imidazolylmethyl) group, while EPI has a 3-(hydroxy(phenyl)methyl) substitution (). These alkaloids exhibit cholinergic activity, unlike this compound, which lacks the imidazole moiety critical for muscarinic receptor binding .

Compound Name Core Structure Substituents Bioactivity
Pilocarpine Oxolan-2-one 3-Ethyl, 4-(1-methylimidazol-5-yl)methyl Cholinergic agonist
This compound Oxolan-2-one 4-Chlorobenzoyl Undetermined (research)

Key Differences :

  • The 4-chlorobenzoyl group in the synthetic compound introduces a planar aromatic system, whereas PIL/EPI’s imidazole and hydroxybenzyl groups enable hydrogen bonding and receptor interactions .
Phenofibrate Derivatives

Choline Phenofibrate () contains a 4-(4-chlorobenzoyl)phenoxy group linked to a propanoate moiety. However, its esterified phenoxy-propanoate structure contrasts with the lactone ring in this compound, resulting in different metabolic pathways and bioavailability .

Compound Name Core Structure Functional Groups Application
Choline Phenofibrate Phenoxy-propanoate 4-(4-Chlorobenzoyl)phenoxy Lipid-lowering drug
This compound Oxolan-2-one 4-Chlorobenzoyl Research compound

Key Differences :

  • Phenofibrate’s ester linkage facilitates hydrolysis to active metabolites, whereas the lactone ring in oxolan-2-one derivatives may offer slower degradation .

Research Findings and Implications

  • Synthetic Utility : The high yields of thiosemicarbazides () suggest that introducing electron-withdrawing groups (e.g., Cl, F) on the benzoyl ring enhances reaction efficiency, a strategy applicable to this compound synthesis.
  • Biological Relevance: The 4-chlorobenzoyl group’s presence in both Phenofibrate (clinical use) and thiosemicarbazides (bioactive scaffolds) underscores its versatility in drug design .
  • Structural Insights : NMR and LC-MS data from alkaloids () provide methodologies for characterizing this compound, particularly in confirming stereochemistry and substituent effects .

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